

(S)-(-)-Verapamil-d3 Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	(S)-(-)-Verapamil-d3Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (S)-(-)-Verapamil-d3 Hydrochloride, a deuterated isotopologue of the S-enantiomer of Verapamil. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in quantitative analysis, serving as a vital resource for professionals in drug development and research.

Core Compound Data

(S)-(-)-Verapamil-d3 Hydrochloride is a stable, isotopically labeled form of (S)-(-)-Verapamil Hydrochloride. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Verapamil in biological matrices.

Property	Value	Citations
CAS Number	1398112-33-8	[1][2][3]
Molecular Formula	C27H36D3CIN2O4	[1]
Molecular Weight	494.08 g/mol	[3]
Synonyms	(S)-(-)-Verapamil-d3 HCl (N- methyl-d3)	[1]



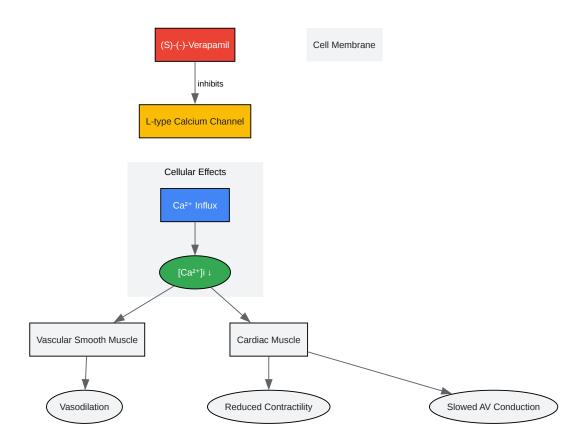
Mechanism of Action and Signaling Pathways

Verapamil, a phenylalkylamine derivative, functions primarily as a calcium channel blocker.[4] [5][6][7] It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[4][5][8] This action leads to vasodilation, reduced myocardial contractility, and slowed atrioventricular (AV) conduction.[4] Verapamil is administered as a racemic mixture, with the (S)-enantiomer being significantly more potent in its calcium channel blocking activity than the (R)-enantiomer.[9][10]

In addition to its primary role as a calcium channel antagonist, Verapamil is a well-documented inhibitor of the P-glycoprotein (P-gp) efflux pump.[11][12][13][14] P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is responsible for the efflux of a wide range of xenobiotics from cells, contributing to multidrug resistance in cancer and affecting the pharmacokinetics of many drugs.[11][15][16] Verapamil's inhibition of P-gp can alter the absorption, distribution, and elimination of co-administered drugs that are P-gp substrates.[13]

Below are diagrams illustrating the key signaling pathways influenced by Verapamil.

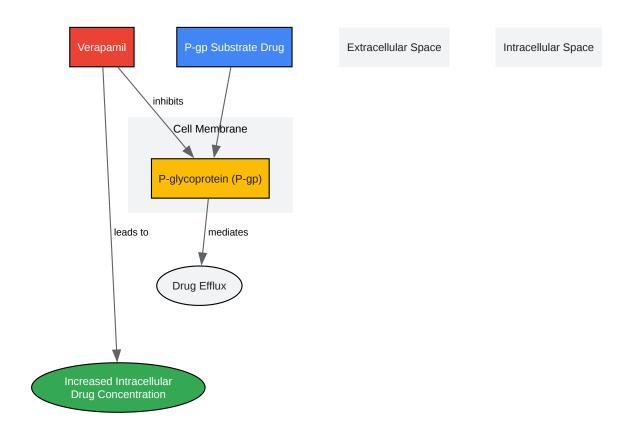




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Mechanism of Verapamil as a calcium channel blocker.





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Inhibition of P-glycoprotein by Verapamil.

Experimental Protocols: Quantification of Verapamil Enantiomers

(S)-(-)-Verapamil-d3 Hydrochloride is primarily utilized as an internal standard for the accurate quantification of (S)-(-)-Verapamil and its racemate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol.

Sample Preparation (Human Plasma)

- 1. Liquid-Liquid Extraction (LLE)[17][18]
- Materials:



- Human plasma samples
- (S)-(-)-Verapamil-d3 Hydrochloride working solution (internal standard)
- Methyl tert-butyl ether (MTBE) or a mixture of cyclohexane-dichloromethane
- Ammonium hydroxide solution (5%) or phosphate buffer (pH 9.0)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Procedure:
 - \circ Pipette 50-500 µL of human plasma into a microcentrifuge tube.
 - Spike with a known concentration of the (S)-(-)-Verapamil-d3 Hydrochloride internal standard working solution.
 - Add an alkalinizing agent (e.g., 25 μL of 5% ammonium hydroxide) and briefly vortex.
 - Add 1 mL of MTBE, and vortex for 5 minutes.
 - Centrifuge at 10,000 rpm for 5 minutes.
 - Transfer the upper organic layer to a clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the mobile phase.
 - Inject a portion of the reconstituted sample into the LC-MS/MS system.
- 2. Solid-Phase Extraction (SPE)[19]



- Materials:
 - Human plasma samples
 - (S)-(-)-Verapamil-d3 Hydrochloride working solution (internal standard)
 - SPE cartridges (e.g., C18)
 - Methanol (for conditioning and elution)
 - Water (for equilibration)
 - Collection tubes
- Procedure:
 - Condition the SPE cartridge with methanol followed by water.
 - Load the plasma sample spiked with the internal standard onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analyte and internal standard with methanol.
 - Evaporate the eluate to dryness.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

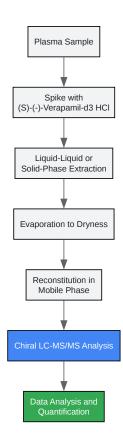
LC-MS/MS Conditions for Chiral Separation

- HPLC System: Agilent 1200 Series or equivalent.[9]
- Chiral Column: Chiralcel OD-RH (150 \times 4.6 mm, 5 μ m) or a similar chiral stationary phase is recommended for enantiomeric separation.[18]
- Mobile Phase: A mixture of aqueous and organic solvents, such as 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v), is often used.[18]
- Flow Rate: Typically around 0.5 1.0 mL/min.



- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ion modes.
- Ionization Mode: Electrospray Ionization (ESI).[20]
- MRM Transitions:
 - Verapamil: Specific precursor to product ion transitions need to be optimized.
 - (S)-(-)-Verapamil-d3: The precursor ion will be shifted by +3 m/z compared to the unlabeled compound.

The diagram below illustrates a typical experimental workflow for the quantification of Verapamil enantiomers.



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Workflow for Verapamil enantiomer quantification.

Conclusion

(S)-(-)-Verapamil-d3 Hydrochloride is an indispensable tool for researchers and scientists engaged in the pharmacokinetic and pharmacodynamic evaluation of Verapamil. Its use as an internal standard ensures the accuracy and reliability of analytical methods. A thorough understanding of Verapamil's mechanism of action, particularly the stereoselectivity of its enantiomers and its interaction with P-glycoprotein, is crucial for the design and interpretation of drug development studies. The experimental protocols outlined in this guide provide a solid foundation for the implementation of robust analytical methodologies.

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References

- 1. bocsci.com [bocsci.com]
- 2. (S)-(-)-Verapamil-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. (S)-(-)-Verapamil-d3 hydrochloride | CAS#:1398112-33-8 | Chemsrc [chemsrc.com]
- 4. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 5. Verapamil (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 6. youtube.com [youtube.com]
- 7. Verapamil Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. Verapamil | C27H38N2O4 | CID 2520 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]

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- 13. portlandpress.com [portlandpress.com]
- 14. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein
 PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verapamil Wikipedia [en.wikipedia.org]
- 17. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
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